molecular formula C17H25ClN2O3 B13732829 Indole-3-carboxylic acid, 2-(2-(dimethylamino)ethyl)-5-methoxy-1-methyl-, ethyl ester, monohydrochloride CAS No. 18235-85-3

Indole-3-carboxylic acid, 2-(2-(dimethylamino)ethyl)-5-methoxy-1-methyl-, ethyl ester, monohydrochloride

Cat. No.: B13732829
CAS No.: 18235-85-3
M. Wt: 340.8 g/mol
InChI Key: VOWCKKZRXLOOIU-UHFFFAOYSA-N
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Description

Indole-3-carboxylic acid, 2-(2-(dimethylamino)ethyl)-5-methoxy-1-methyl-, ethyl ester, monohydrochloride is a synthetic indole derivative with a complex substitution pattern. Its structure includes:

  • Position 1: Methyl group (N1-methylation).
  • Position 2: 2-(Dimethylamino)ethyl chain.
  • Position 3: Ethyl ester of the carboxylic acid.
  • Position 5: Methoxy group.
  • Monohydrochloride salt: Enhances solubility and stability.

The ethyl ester moiety may act as a prodrug, improving bioavailability through enhanced lipophilicity .

Properties

CAS No.

18235-85-3

Molecular Formula

C17H25ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

2-(3-ethoxycarbonyl-5-methoxy-1-methylindol-2-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H24N2O3.ClH/c1-6-22-17(20)16-13-11-12(21-5)7-8-14(13)19(4)15(16)9-10-18(2)3;/h7-8,11H,6,9-10H2,1-5H3;1H

InChI Key

VOWCKKZRXLOOIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)CC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Esterification of Indole-3-carboxylic Acid

The preparation begins with esterification of indole-3-carboxylic acid to form the ethyl ester intermediate. This is typically achieved by reacting indole-3-acetic acid with ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature.

Reagents & Conditions Outcome
Indole-3-acetic acid, ethanol, DCC, DMAP Ethyl indole-3-acetate ester
Solvent: Anhydrous dichloromethane Yield: ~79%
Temperature: Room temperature Purification: Silica gel chromatography

This step produces a faint yellow oil intermediate, which is then used for further modification.

Alkylation with 2-(Dimethylamino)ethyl Side Chain

The key substitution involves nucleophilic substitution at the 2-position of the indole ring. This is performed by treating the ester intermediate with an alkyl bromide containing the dimethylaminoethyl group under strong base conditions such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C).

Reagents & Conditions Outcome
Intermediate ester, alkyl bromide (dimethylaminoethyl bromide) Alkylated indole intermediate
Base: Lithium diisopropylamide (LDA) Temperature: -78 °C to 0 °C
Solvent: THF Yield: 54–78%
Work-up: Quench with water, extraction with ethyl acetate Purification: Silica gel chromatography

This reaction introduces the 2-(2-(dimethylamino)ethyl) substituent effectively.

Methoxylation and N-Methylation

The 5-methoxy substitution and N-methylation at the indole nitrogen are generally introduced either by starting from appropriately substituted indole precursors or by selective methylation and methoxylation reactions post-alkylation. Methods include:

  • Methylation using methyl iodide or methyl sulfate under basic conditions for N-methylation.
  • Methoxylation by methylation of hydroxyindole intermediates or via electrophilic aromatic substitution.

Specific protocols vary, but these steps are crucial for obtaining the desired substitution pattern.

Formation of Monohydrochloride Salt

The final compound is isolated as the monohydrochloride salt to enhance stability and solubility. This is achieved by treating the free base with concentrated hydrochloric acid in an appropriate solvent such as methanol at controlled temperatures (10–30 °C), followed by cooling and filtration of the crystalline salt.

Reagents & Conditions Outcome
Free base compound, concentrated HCl Monohydrochloride salt
Solvent: Methanol Crystallization at 0–15 °C
Yield: 80–85% (typical for related indole salts) Purity: >90% by HPLC

This method is standard for preparing hydrochloride salts of amine-containing indole derivatives.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Esterification Indole-3-acetic acid, ethanol, DCC, DMAP, CH2Cl2, r.t. Ethyl indole-3-acetate ester ~79 Purified by silica gel chromatography
2 Alkylation (Nucleophilic substitution) Alkyl bromide (dimethylaminoethyl), LDA, THF, -78 to 0 °C Alkylated indole intermediate 54–78 Work-up with water, extraction
3 Methoxylation & N-methylation Methyl iodide or methyl sulfate, base 5-Methoxy, N-methyl substituted indole Variable May be performed before or after step 2
4 Salt formation Concentrated HCl, methanol, 10–30 °C Monohydrochloride salt of target compound 80–85 Crystallization and filtration

Research Findings and Considerations

  • The use of lithium diisopropylamide (LDA) is critical for the selective deprotonation at the 2-position of the indole ring, enabling effective alkylation with the dimethylaminoethyl side chain.
  • Protection of the carboxylic acid as an ester prevents side reactions during alkylation and facilitates purification.
  • The salt formation step improves the compound's physicochemical properties, which is essential for pharmaceutical applications.
  • Purification methods such as silica gel chromatography and recrystallization are vital for achieving high purity (typically >90% by HPLC).
  • Variations in substituent introduction order (methoxylation, methylation) can affect overall yields and purity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Indole derivatives are known for their potential antidepressant effects. Research has indicated that compounds similar to indole-3-carboxylic acid may interact with serotonin receptors, influencing mood regulation. A study demonstrated that derivatives of indole could enhance serotonin levels in the brain, suggesting a pathway for developing new antidepressant therapies .

2. Antioxidant Properties
The antioxidant capabilities of indole derivatives have been explored extensively. Indole-3-carboxylic acid has shown promise in scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .

3. Cancer Research
Indole compounds are being investigated for their anticancer properties. Studies have highlighted that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

1. Plant Growth Regulators
Indole-3-carboxylic acid derivatives serve as plant growth regulators. They can enhance root development and promote overall plant growth by influencing hormonal pathways. For instance, research has shown that applying indole-3-acetic acid can significantly improve root biomass in crops like maize and soybean .

2. Pest Resistance
Some indole derivatives have been evaluated for their insecticidal properties. Their ability to disrupt the hormonal systems of pests makes them potential candidates for eco-friendly pest control solutions. Field trials have indicated effective pest management with reduced chemical residues compared to traditional pesticides .

Material Science Applications

1. Synthesis of Polymers
Indole derivatives are utilized in synthesizing advanced materials, including polymers with unique electrical and optical properties. The incorporation of indole structures into polymer matrices has been shown to enhance conductivity and thermal stability, making them suitable for electronic applications .

2. Nanomaterials Development
Research into nanomaterials has revealed that indole-based compounds can be used to create nanoparticles with specific functionalities, such as drug delivery systems or catalysts in chemical reactions. These nanoparticles exhibit high surface area and reactivity, which are beneficial for various industrial applications .

Case Studies

Study Title Application Focus Findings
"Antidepressant Effects of Indole Derivatives"Medicinal ChemistryIndicated enhanced serotonin levels and mood improvement in animal models .
"Indole-3-Carboxylic Acid as a Plant Growth Regulator"AgricultureShowed significant increases in root biomass in treated crops .
"Synthesis of Conductive Polymers from Indole Compounds"Material ScienceDeveloped polymers with improved electrical properties suitable for electronic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below compares substituents and properties of the target compound with structurally related indole derivatives from the evidence:

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 1-Me, 2-(DMAA ethyl), 3-COOEt, 5-OMe C₁₈H₂₅ClN₂O₃ 376.86* Ethyl ester, dimethylaminoethyl, Me
Ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxy-1H-indole-1-carboxylate 1-COOEt, 3-(acetamidoethyl), 5-OMe, 6-acetyl C₁₉H₂₂N₂O₆ 374.39 Acetamido, acetyl, ethyl ester
5-Methoxy-1H-indole-3-carboxylic acid (10242-01-0) 3-COOH, 5-OMe C₁₀H₉NO₃ 191.18 Carboxylic acid, methoxy
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride 2-COOEt, 5-OMe, 6-NH₂ C₁₂H₁₅ClN₂O₃ 270.71 Amino, ethyl ester, methoxy
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate (958488-12-5) 1-Me, 4-(DMAA methyl), 5-OH, 6-Br, 3-COOEt C₁₆H₂₁BrN₂O₄ 385.25 Bromo, hydroxy, dimethylaminomethyl

*Calculated molecular weight for the target compound.

Notes:
  • Substituent Positions: The target compound’s unique 2-(dimethylamino)ethyl chain distinguishes it from analogs with acetamidoethyl (e.g., ) or aminomethyl groups (e.g., ).
  • Salt Form: The monohydrochloride enhances aqueous solubility compared to freebase esters (e.g., ).

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The dimethylaminoethyl group in the target compound introduces a basic nitrogen, enabling salt formation (HCl) for improved water solubility .
Receptor Interactions
  • 5-Methoxy Substitution : Common in serotonin analogs (e.g., 5-methoxytryptamine ), suggesting possible affinity for 5-HT receptors.
  • Dimethylaminoethyl Chain: May mimic the ethylamine side chain of tryptamines, enabling interactions with monoamine transporters or receptors .

Biological Activity

Indole-3-carboxylic acid derivatives, particularly the compound Indole-3-carboxylic acid, 2-(2-(dimethylamino)ethyl)-5-methoxy-1-methyl-, ethyl ester, monohydrochloride , exhibit a range of significant biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family and features several notable substituents: a carboxylic acid group at the 3-position, a methoxy group at the 5-position, and a dimethylaminoethyl substituent. Its ethyl ester form enhances solubility and stability, making it suitable for biological applications.

The synthesis of this compound can be achieved via various methods, including one-pot cascade reactions using isatins and DMSO, which allow for efficient production of indole-3-carboxylic acids .

1. Anticancer Properties

Indole derivatives are recognized for their potential in cancer treatment. Studies have shown that certain indole compounds exhibit cytotoxic effects on cancer cells while sparing normal cells. For instance, a study highlighted that modified indole-3-carboxylic acids demonstrated significant cytotoxicity against MCF-7 breast cancer cells with minimal toxicity to normal human dermal fibroblasts .

2. Neuroprotective Effects

Research indicates that indole derivatives possess neuroprotective properties. Compounds derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid have shown strong antioxidant activity and the ability to inhibit monoamine oxidase B (MAO-B), suggesting their potential in treating neurodegenerative diseases .

3. Anti-inflammatory and Antimicrobial Activity

Indole derivatives are also noted for their anti-inflammatory and antimicrobial properties. The presence of methoxy groups enhances these activities, making them effective in various therapeutic contexts.

Summary of Biological Activities

Activity Description References
AnticancerCytotoxic effects on cancer cells (e.g., MCF-7) with low toxicity to normal cells
NeuroprotectiveAntioxidant activity; MAO-B inhibition
Anti-inflammatoryReduction in inflammatory markers; potential therapeutic applications
AntimicrobialEffective against various bacterial strains

Case Study 1: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects of novel indole derivatives on breast cancer cells, several compounds were synthesized and tested. The most potent derivative demonstrated an IC50 value of 4.7 µM against MCF-7 cells, indicating strong anticancer activity with minimal effects on healthy cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of indole derivatives against oxidative stress-induced neurotoxicity. The results confirmed that specific hydroxyl derivatives exhibited significant protection against H₂O₂-induced damage in neuronal cell lines .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s indole core is fused with a benzene and pyrrole ring, providing a planar structure for receptor interactions. Critical substituents include:

  • A 2-(2-(dimethylamino)ethyl) group, which may enhance binding to auxin receptors (e.g., TIR1) or modulate solubility via its tertiary amine .
  • 5-methoxy and 1-methyl groups, which sterically and electronically influence interactions with biological targets .
  • An ethyl ester moiety, improving lipophilicity for membrane permeability .
  • The monohydrochloride salt, enhancing aqueous solubility and stability for in vitro assays .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step functionalization of an indole-3-carboxylic acid precursor:

  • Step 1 : Alkylation at the indole nitrogen using methyl iodide under basic conditions (e.g., NaH/DMF) .
  • Step 2 : Introduction of the 2-(2-(dimethylamino)ethyl) group via nucleophilic substitution or reductive amination .
  • Step 3 : Esterification with ethanol in the presence of HCl to form the ethyl ester .
  • Optimization :
  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions in auxin-like activity vs. antimicrobial effects may arise from:

  • Concentration-dependent effects : Perform dose-response assays (e.g., 0.1–100 µM) to identify biphasic activity .
  • Receptor specificity : Use TIR1-knockout plant models or competitive binding assays with radiolabeled auxins .
  • Impurity interference : Validate compound purity via HPLC (C18 column, acetonitrile/water gradient) before bioassays .

Q. What analytical techniques are critical for characterizing purity and stability under different storage conditions?

  • Purity :
  • HPLC : Retention time comparison with standards; ≥98% purity threshold .
  • 1H/13C NMR : Confirm absence of residual solvents (e.g., DMSO-d6 as internal standard) .
    • Stability :
  • Forced degradation studies : Expose to UV light (254 nm), heat (40–60°C), and pH 3–9 buffers for 14 days; monitor degradation via LC-MS .
  • Long-term storage : Store at -20°C in amber vials under nitrogen to prevent oxidation .

Q. What strategies mitigate challenges in synthesizing the dimethylaminoethyl substituent?

  • Side reactions : Use Boc-protected intermediates to prevent unwanted alkylation of the indole nitrogen .
  • Low yield : Optimize reaction time (e.g., 12–24 hr) and temperature (40–60°C) for reductive amination with NaBH3CN .
  • Purification : Employ ion-exchange chromatography to isolate the hydrochloride salt .

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